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molecular formula C7H4ClNOS B1590648 7-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 80416-76-8

7-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1590648
M. Wt: 185.63 g/mol
InChI Key: MLYFRFPTIGFBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353919

Procedure details

Prepared analogous to Example 2(b) from 3-acetyl-7-chloro-2(3H)-benzothiazolone with a yield of 90% of theory. M.p. 202°-203° C. (1,2-dichloro-ethane).
Name
3-acetyl-7-chloro-2(3H)-benzothiazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:7]=2[S:6][C:5]1=[O:14])(=O)C>ClCCCl>[Cl:13][C:12]1[C:7]2[S:6][C:5](=[O:14])[NH:4][C:8]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
3-acetyl-7-chloro-2(3H)-benzothiazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1C(SC2=C1C=CC=C2Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2NC(SC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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